molecular formula C12H25NS2 B14671054 Heptyl diethylcarbamodithioate CAS No. 37011-40-8

Heptyl diethylcarbamodithioate

Cat. No.: B14671054
CAS No.: 37011-40-8
M. Wt: 247.5 g/mol
InChI Key: DZJRDNRNUMBVMY-UHFFFAOYSA-N
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Description

Heptyl diethylcarbamodithioate is an organosulfur compound known for its unique chemical properties and applications It is a derivative of dithiocarbamic acid, where the hydrogen atoms are replaced by heptyl and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl diethylcarbamodithioate can be synthesized through the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction typically proceeds as follows: [ \text{CS}_2 + \text{HN(C}_2\text{H}_5\text{)}_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5\text{)}_2 + \text{H}_2\text{O} ] This reaction forms sodium diethylcarbamodithioate, which can then be further reacted with heptyl halides to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of carbon disulfide and diethylamine, as well as the use of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Heptyl diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: The heptyl and diethyl groups can be substituted with other alkyl or aryl groups.

**Common

Properties

CAS No.

37011-40-8

Molecular Formula

C12H25NS2

Molecular Weight

247.5 g/mol

IUPAC Name

heptyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C12H25NS2/c1-4-7-8-9-10-11-15-12(14)13(5-2)6-3/h4-11H2,1-3H3

InChI Key

DZJRDNRNUMBVMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC(=S)N(CC)CC

Origin of Product

United States

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